2-(4-chloro-3-nitrophenoxy)acetic acid
Overview
Description
“(4-Chloro-3-nitrophenoxy)acetic acid” is a chemical compound with the molecular formula C8H6ClNO5 and a molecular weight of 231.59 . It shares the structure of phenoxyacetic acid .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-nitrophenoxy)acetic acid” consists of an acetic acid molecule attached to a nitrophenol molecule via an ether linkage . The nitrophenol molecule is substituted with a chlorine atom .Physical and Chemical Properties Analysis
“(4-Chloro-3-nitrophenoxy)acetic acid” has a predicted boiling point of 420.5±30.0 °C and a predicted density of 1.560±0.06 g/cm3 . Its pKa is predicted to be 2.92±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
- (4-Chloro-3-nitrophenoxy)acetic acid and related compounds have been explored for their synthesis and chemical properties. For instance, 2-(2-nitrophenoxy) acetic acid, synthesized through a three-step process involving 2-nitrophenol, has shown practicality in industrial processes due to its mild reaction conditions and the affordability of reagents (H. Dian, 2012).
Applications in Organic Chemistry
- Research into (4-nitrophenoxy)ethylene oxide, a compound closely related to (4-chloro-3-nitrophenoxy)acetic acid, has provided insights into its behavior under different catalytic conditions, contributing to the understanding of reaction mechanisms in organic chemistry (D. S. Shipley et al., 1994).
Complex Formation and Reactivity
- Studies on the aggregation and complex formation of (4-nitrophenoxy)acetic acid derivatives, such as its dioxomolybdenum(VI) complex, have been conducted. These investigations focus on the structural characterization and the unique reactivity of these complexes (Xiao-qiang He, 2013).
Environmental Analysis and Remediation
- The development of techniques for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid (MCPA) in complex matrices, like biological and environmental samples, highlights the role of (4-chloro-3-nitrophenoxy)acetic acid in environmental science and public health (F. Omidi et al., 2014).
Photoaffinity Labeling
- Derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid have been synthesized for use in photoaffinity labeling, a method crucial in studying biomolecular interactions. These compounds offer an alternative to traditional radioactive techniques in labeling methodologies (Y. Hatanaka et al., 1989).
Electrochemical Sensing
- Research on the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid (MCPA) using glassy carbon electrodes has demonstrated its potential applications in environmental monitoring and pollution control (Tian Yu et al., 2022).
Safety and Hazards
“(4-Chloro-3-nitrophenoxy)acetic acid” is considered hazardous and precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes . It has been associated with various hazard statements including H315 (causes skin irritation), H332 (harmful if inhaled), H319 (causes serious eye irritation), H312 (harmful in contact with skin), H335 (may cause respiratory irritation), and H302 (harmful if swallowed) .
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that such compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, potentially leading to changes in cellular function .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The compound’s interactions with its targets could lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-chloro-3-nitrophenoxy)acetic acid. These factors could include temperature, pH, and the presence of other compounds .
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-6-2-1-5(15-4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDWXLRSQALFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632263 | |
Record name | (4-Chloro-3-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89894-13-3 | |
Record name | (4-Chloro-3-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chloro-3-nitrophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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